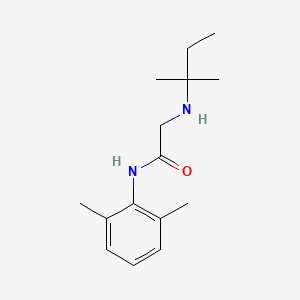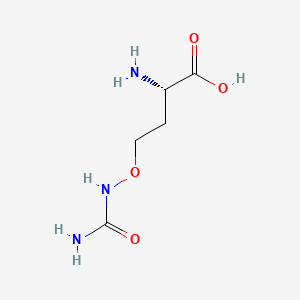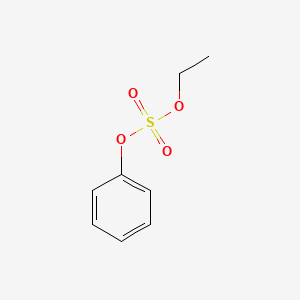
Ethyl phenyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl phenyl sulfate is an organic compound characterized by the presence of an ethyl group and a phenyl group attached to a sulfate ester. It is commonly used in various chemical processes and has significant applications in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl phenyl sulfate can be synthesized through the reaction of phenol with ethyl sulfate. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is produced by the continuous esterification of phenol and ethyl sulfate in the presence of a catalyst. The process is optimized for high yield and purity, often involving distillation steps to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: Ethyl phenyl sulfate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to produce phenol and ethyl sulfate.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Reduction: this compound can be reduced to form ethyl phenol and other derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as halides or amines.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Phenol and ethyl sulfate.
Substitution: Various substituted phenyl ethers.
Reduction: Ethyl phenol.
Scientific Research Applications
Ethyl phenyl sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
Ethyl phenyl sulfate can be compared to other sulfate esters such as mthis compound and butyl phenyl sulfate. While all these compounds share a common sulfate ester functional group, their reactivity and applications can vary significantly based on the alkyl group attached to the sulfate. This compound is unique in its balance of reactivity and stability, making it particularly useful in a variety of chemical and industrial applications.
Comparison with Similar Compounds
- Methyl phenyl sulfate
- Butyl phenyl sulfate
- Phenyl sulfate esters with different alkyl groups
This compound stands out due to its specific properties and versatility in both research and industrial contexts.
Properties
CAS No. |
41795-33-9 |
|---|---|
Molecular Formula |
C8H10O4S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
ethyl phenyl sulfate |
InChI |
InChI=1S/C8H10O4S/c1-2-11-13(9,10)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
PFJCGWXJUOZSJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide](/img/structure/B14653198.png)
![2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14653201.png)
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)

![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol](/img/structure/B14653208.png)
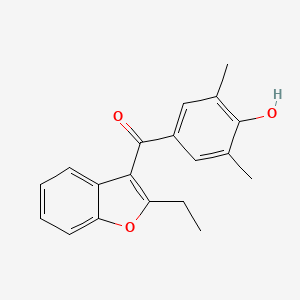
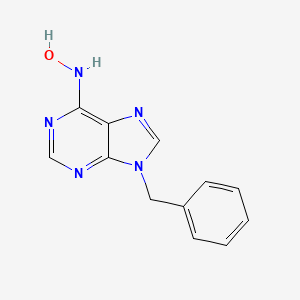

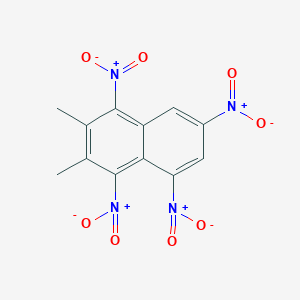
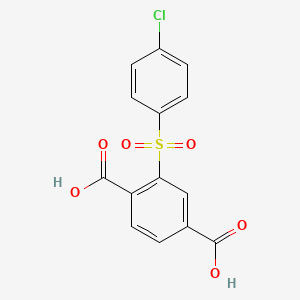
![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)
